molecular formula C4H10N2O B1595685 N-Methyl-N-nitroso-2-propanamine CAS No. 30533-08-5

N-Methyl-N-nitroso-2-propanamine

Cat. No. B1595685
CAS RN: 30533-08-5
M. Wt: 102.14 g/mol
InChI Key: KQDYNYCCEGQPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-nitroso-2-propanamine, also known as N-isopropyl-N-methylnitrous amide, is a chemical compound with the molecular formula C4H10N2O . It has a molecular weight of 102.14 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-Methyl-N-nitroso-2-propanamine can be represented by the InChI code 1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 . This indicates that the molecule consists of a nitrogen atom bonded to a methyl group and an isopropyl group .


Physical And Chemical Properties Analysis

N-Methyl-N-nitroso-2-propanamine has a density of 1.0±0.1 g/cm3 . It has a boiling point of 164.7±9.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 53.4±18.7 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-Methyl-N-nitroso-2-propanamine: is utilized in chemical synthesis due to its reactivity as a nitrosamine compound. It can act as a precursor in the synthesis of complex organic molecules, particularly in the formation of N-Nitroso compounds which are of interest due to their diverse chemical reactions and potential applications in creating pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it suitable for use in mass spectrometry and chromatography to ensure accurate and reliable data analysis .

Pharmaceutical Research

N-Methyl-N-nitroso-2-propanamine: is studied for its biological activity and potential therapeutic effects. It’s part of ongoing research to understand its interaction with biological systems, which could lead to the development of new drugs or treatment methods .

Environmental Studies

This compound is also significant in environmental studies, particularly in the assessment of nitrosamine contamination. Its detection and quantification in water and soil samples help in evaluating environmental pollution and understanding the ecological impact of nitrosamines .

Toxicology and Risk Assessment

Given that nitrosamines are known for their potential carcinogenicity, N-Methyl-N-nitroso-2-propanamine is important in toxicological studies. Research in this field aims to determine safe exposure levels and assess the risk it poses to human health .

Safety and Hazards

N-Methyl-N-nitroso-2-propanamine is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

N-Methyl-N-nitroso-2-propanamine is a complex organic compound with the molecular formula C4H10N2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that nitrosamines, a class of compounds to which n-methyl-n-nitroso-2-propanamine belongs, can undergo oxidation . This process may involve the addition of an oxygen atom from an oxidizing agent like hydrogen peroxide or a peroxyacid to yield an amine oxide-type intermediate . This intermediate could then undergo further reactions, potentially affecting the function of its biological targets.

Result of Action

As a nitrosamine, it may have potential impacts on cellular processes due to its oxidative properties . .

Action Environment

The action, efficacy, and stability of N-Methyl-N-nitroso-2-propanamine can be influenced by various environmental factors. For instance, the compound should be used in well-ventilated spaces to reduce vapor or gas exposure . . These precautions can help ensure the safe handling and effective action of N-Methyl-N-nitroso-2-propanamine.

properties

IUPAC Name

N-methyl-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDYNYCCEGQPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952834
Record name N-Methyl-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-nitroso-2-propanamine

CAS RN

30533-08-5
Record name 2-Propanamine, N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-nitroso-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-nitroso-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-nitroso-2-propanamine
Reactant of Route 4
N-Methyl-N-nitroso-2-propanamine
Reactant of Route 5
N-Methyl-N-nitroso-2-propanamine
Reactant of Route 6
N-Methyl-N-nitroso-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.